An In-depth Technical Guide to (Z)-3-(3-Carboxyacrylamido)benzoic Acid: Synthesis, Characterization, and Application in Drug Development
An In-depth Technical Guide to (Z)-3-(3-Carboxyacrylamido)benzoic Acid: Synthesis, Characterization, and Application in Drug Development
Abstract
(Z)-3-(3-carboxyacrylamido)benzoic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure, featuring a benzoic acid moiety, an amide linkage, and a reactive maleamic acid group, makes it an ideal building block for creating targeted therapeutic agents. This technical guide provides a comprehensive overview of the molecular and chemical properties of (Z)-3-(3-carboxyacrylamido)benzoic acid, a detailed protocol for its synthesis and characterization, and an exploration of its application as a precursor for novel anti-cancer agents. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their research.
Introduction
The landscape of modern drug discovery is increasingly focused on the development of highly specific and potent therapeutic agents. This often involves the synthesis of complex molecules that can selectively interact with biological targets. Intermediates and building blocks with well-defined reactivity and functionality are paramount in this endeavor. (Z)-3-(3-carboxyacrylamido)benzoic acid, also known as 3-(maleamido)benzoic acid, is one such molecule of interest. Its utility stems from its bifunctional nature, allowing for subsequent chemical modifications to produce a diverse array of derivatives. Notably, it serves as a precursor to 3-maleimidobenzoic acid, a reactive species used in bioconjugation chemistry to link therapeutic agents to carrier molecules. This guide will delve into the fundamental aspects of this compound, from its basic chemical properties to its role in the synthesis of potential anti-cancer therapeutics.
Molecular Profile and Chemical Structure
(Z)-3-(3-carboxyacrylamido)benzoic acid is an aromatic carboxylic acid derivative. The "(Z)" designation in its name refers to the stereochemistry of the double bond in the carboxyacrylamido group, indicating that the higher priority substituents on each carbon of the double bond are on the same side.
Chemical Structure:
Figure 1: Chemical structure of (Z)-3-(3-carboxyacrylamido)benzoic acid.
Table 1: Physicochemical Properties of (Z)-3-(3-carboxyacrylamido)benzoic acid
| Property | Value | Source |
| IUPAC Name | (2Z)-4-[(3-carboxyphenyl)amino]-4-oxobut-2-enoic acid | N/A |
| Molecular Formula | C₁₁H₉NO₅ | [1] |
| Molecular Weight | 235.19 g/mol | [1] |
| CAS Number | 42537-54-2 | N/A |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like acetone | [1] |
Synthesis and Characterization
The synthesis of (Z)-3-(3-carboxyacrylamido)benzoic acid is achieved through a straightforward nucleophilic acyl substitution reaction between 3-aminobenzoic acid and maleic anhydride.[1] This reaction is typically carried out in an organic solvent, such as acetone, at room temperature.
Synthesis Workflow
The synthesis proceeds via the nucleophilic attack of the amino group of 3-aminobenzoic acid on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the maleamic acid derivative.
Caption: Synthetic workflow for (Z)-3-(3-carboxyacrylamido)benzoic acid.
Experimental Protocol
Materials:
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3-Aminobenzoic acid
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Maleic anhydride
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Acetone (anhydrous)
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Acetic anhydride
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Sodium acetate (anhydrous)
Procedure for the Synthesis of (Z)-3-(3-carboxyacrylamido)benzoic acid: [1]
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In a round-bottom flask, dissolve 3-aminobenzoic acid in anhydrous acetone.
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To this solution, add an equimolar amount of maleic anhydride.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the product, 3-[3-carboxyacrylamido]-benzoic acid, can be isolated.
Note on Causality: Acetone is a suitable solvent as it dissolves both reactants and is relatively inert under the reaction conditions. The reaction proceeds readily at room temperature due to the high reactivity of the anhydride and the nucleophilicity of the aromatic amine.
Characterization
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Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, the amide N-H and C=O stretches, and the aromatic C-H and C=C bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons. This would confirm the connectivity of the atoms and the (Z)-stereochemistry of the double bond.
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Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
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Melting Point Analysis: To assess the purity of the synthesized compound.
Application in the Development of Anti-Cancer Agents
A significant application of (Z)-3-(3-carboxyacrylamido)benzoic acid is its use as an intermediate in the synthesis of drug-maleimide conjugates for anti-cancer therapy.[1] The maleamic acid can be cyclized to the corresponding maleimide, which is a highly reactive Michael acceptor, enabling its conjugation to molecules containing thiol groups, such as cysteine residues in proteins.
Synthesis of Drug-Maleimide Conjugates
The synthesis of drug-maleimide conjugates from (Z)-3-(3-carboxyacrylamido)benzoic acid involves a two-step process:
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Cyclodehydration: The (Z)-3-(3-carboxyacrylamido)benzoic acid is treated with a dehydrating agent, such as acetic anhydride and sodium acetate, to form 3-maleimidobenzoic acid.[1]
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Conjugation: The resulting 3-maleimidobenzoic acid is then activated, for example, by conversion to its acid chloride, and subsequently reacted with an amino-containing drug to form a stable amide linkage.[1]
This approach has been utilized to synthesize derivatives of drugs like 4-aminoantipyrine, theophylline, and mesalazine, which have been evaluated for their cytotoxic activity against breast cancer cell lines, such as MCF-7.[1]
Putative Mechanism of Action in Breast Cancer
The drug-maleimide conjugates derived from (Z)-3-(3-carboxyacrylamido)benzoic acid are designed to target cancer cells. The cytotoxic effects observed in MCF-7 breast cancer cells are likely mediated by the conjugated drug's mechanism of action, potentially enhanced by the maleimide linker. For instance, mesalazine has been shown to exert anti-neoplastic effects by inhibiting pathways such as the Wnt/β-catenin and EGFR signaling pathways, and by activating PPAR-γ.[2] Theophylline has also demonstrated anti-cancer activity by suppressing SRSF3, a splicing factor, and inducing apoptosis.[3]
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including breast cancer.[4][5] It is plausible that the drug conjugates derived from the target compound could exert their cytotoxic effects by modulating this or related pathways.
Caption: Putative inhibition of pro-survival pathways by drug conjugates.
Conclusion
(Z)-3-(3-carboxyacrylamido)benzoic acid is a valuable and versatile chemical intermediate with significant potential in the field of drug development. Its straightforward synthesis and well-defined reactivity make it an attractive starting material for the creation of complex bioactive molecules. The ability to convert this compound into a maleimide derivative provides a powerful tool for bioconjugation, enabling the attachment of therapeutic agents to targeting moieties or carrier molecules. The successful synthesis of drug-maleimide conjugates with cytotoxic activity against breast cancer cells highlights the promising future of this compound in the development of novel anti-cancer therapies. Further research into the biological activities of this core molecule and its derivatives is warranted to fully explore its therapeutic potential.
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